Iobenguane sulfate

Catalog No.
S530717
CAS No.
87862-25-7
M.F
C16H22I2N6O4S
M. Wt
648.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iobenguane sulfate

CAS Number

87862-25-7

Product Name

Iobenguane sulfate

IUPAC Name

2-[(3-iodophenyl)methyl]guanidine;sulfuric acid

Molecular Formula

C16H22I2N6O4S

Molecular Weight

648.3 g/mol

InChI

InChI=1S/2C8H10IN3.H2O4S/c2*9-7-3-1-2-6(4-7)5-12-8(10)11;1-5(2,3)4/h2*1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4)

InChI Key

XNACDNPGABUBFR-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)I)CN=C(N)N.C1=CC(=CC(=C1)I)CN=C(N)N.OS(=O)(=O)O

Solubility

Soluble in DMSO

Synonyms

(3-Iodo-(131I)benzyl)guanidine, 123I Labeled 3-Iodobenzylguanidine, 125I Labeled 3-Iodobenzylguanidine, 3 Iodobenzylguanidine, 3 Iodobenzylguanidine, 123I Labeled, 3 Iodobenzylguanidine, 125I Labeled, 3-Iodobenzylguanidine, 3-Iodobenzylguanidine, 123I Labeled, 3-Iodobenzylguanidine, 125I Labeled, Iobenguane, Iobenguane (131I), m Iodobenzylguanidine, m-Iodobenzylguanidine, meta Iodobenzylguanidine, meta-Iodobenzylguanidine, MIBG

Canonical SMILES

C1=CC(=CC(=C1)I)CN=C(N)N.C1=CC(=CC(=C1)I)CN=C(N)N.OS(=O)(=O)O

Description

The exact mass of the compound m-Iodobenzyl guanidine sulfate is 647.9513 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Iodobenzenes. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

MIBG as a Radiopharmaceutical Imaging Agent

One of the most studied applications of MIBG is in diagnostic imaging. MIBG shares some similarities with norepinephrine, a natural molecule in the body. Because of this, certain tumors, particularly neuroendocrine tumors, tend to take up MIBG. PubChem: )

Researchers can attach radioactive isotopes to MIBG. When this radiolabeled MIBG is introduced into the body, it accumulates in tumors. By detecting the emitted radiation, doctors can use MIBG scans to image these tumors. National Institutes of Health: ) This can be helpful for:

  • Diagnosing neuroendocrine tumors
  • Identifying the spread of these tumors (staging)
  • Monitoring the effectiveness of treatment

MIBG as an Anti-Cancer Agent

Some research has explored the potential of MIBG as a treatment for cancer. MIBG has shown promise in inhibiting the growth of certain cancer cells in laboratory studies. Cayman Chemical: However, more research is needed to determine its effectiveness and safety as a cancer treatment in humans.

Iobenguane sulfate, also known as meta-iodobenzylguanidine, is a synthetic analog of norepinephrine, primarily used in nuclear medicine as a radiopharmaceutical. It is particularly valuable for imaging adrenergically innervated tissues and diagnosing neuroendocrine tumors such as pheochromocytomas and neuroblastomas. The compound is typically labeled with iodine-123 or iodine-131, which allows for both diagnostic imaging and therapeutic applications, depending on the isotope used. Iobenguane sulfate has a molecular formula of C16H22I2N6O4SC_{16}H_{22}I_2N_6O_4S and a molecular weight of approximately 640.26 g/mol .

MIBG's mechanism of action is not fully understood, but its affinity for the sympathetic nervous system is likely due to its structural similarity to norepinephrine, a neurotransmitter. MIBG is actively transported into these cells by the norepinephrine transporter (NET) []. The exact function within the cell is not entirely clear, but it may displace norepinephrine from storage vesicles or inhibit its release [].

  • Toxicity: Studies suggest relatively low toxicity, but further investigation is needed [].
  • Radioactivity: When radiolabeled, proper handling and disposal procedures for radioactive materials are crucial [].
, primarily involving its interaction with biological systems. It is transported into adrenergic nerve terminals via the norepinephrine transporter, where it accumulates and can be visualized using gamma scintigraphy. The compound is metabolized to m-iodohippuric acid and free radioiodide, with approximately 70-90% excreted unchanged in urine, indicating its rapid clearance from systemic circulation .

The biological activity of iobenguane sulfate is closely linked to its structural similarity to norepinephrine. It binds to the norepinephrine transporter, facilitating its uptake into adrenergic tissues such as the adrenal medulla, heart, and salivary glands. This property enables it to serve as a marker for adrenergically active tumors and provides insights into sympathetic nervous system function in cardiac patients . Clinical applications include assessing myocardial sympathetic innervation in patients with heart failure and detecting neuroendocrine tumors .

Iobenguane sulfate can be synthesized through several methods, often involving the iodination of benzylguanidine derivatives. The synthesis typically includes:

  • Preparation of the Guanidine Base: Starting from readily available guanidine derivatives.
  • Iodination: Introducing iodine atoms at specific positions on the aromatic ring to create the iodobenzylguanidine structure.
  • Formation of Sulfate Salt: The final step involves converting the base into its sulfate form for improved solubility and stability in aqueous solutions .

Iobenguane sulfate has several critical applications in medicine:

  • Diagnostic Imaging: Used in gamma scintigraphy to detect pheochromocytomas and neuroblastomas.
  • Cardiac Assessment: Evaluates sympathetic innervation in patients with heart failure.
  • Therapeutic Use: When labeled with iodine-131, it can be employed to treat certain tumors by delivering targeted radiation therapy .

Interaction studies have demonstrated that various drugs can influence the pharmacokinetics of iobenguane sulfate:

  • Canrenoic Acid: May increase excretion rates, potentially lowering serum levels of iobenguane sulfate.
  • Dextroamphetamine: Can reduce absorption and efficacy by affecting serum concentrations .
    Monitoring these interactions is crucial for optimizing therapeutic outcomes and minimizing adverse effects.

Iobenguane sulfate shares structural characteristics with several related compounds, which can be compared based on their properties and applications:

Compound NameMolecular FormulaPrimary UseUnique Features
IobenguaneC8H10IN3C_8H_{10}IN_3Diagnostic imagingShorter half-life; used primarily for imaging.
MibefradilC21H26N2O4SC_{21}H_{26}N_2O_4SCalcium channel blockerDifferent mechanism; primarily cardiovascular use.
PhenoxybenzamineC18H22N2OC_{18}H_{22}N_2ONon-selective alpha blockerUsed in managing pheochromocytoma symptoms; different action profile.
MetaiodobenzylguanidineC8H10IN3C_8H_{10}IN_3Diagnostic imagingSimilar structure but typically used with iodine-131 for therapy.

Iobenguane sulfate's uniqueness lies in its dual functionality as both a diagnostic tool and a therapeutic agent when radiolabeled appropriately. Its ability to target adrenergically active tissues makes it particularly advantageous in oncology and cardiology settings .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

6

Exact Mass

647.95127 g/mol

Monoisotopic Mass

647.95127 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

S8I0922465

MeSH Pharmacological Classification

Antineoplastic Agents

Other CAS

87862-25-7

Wikipedia

Iobenguane sulfate

Dates

Modify: 2023-08-15

Explore Compound Types